REACTION_CXSMILES
|
C([O:4][C:5]([C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([C:17](OC(C)C)=[O:18])=[CH:9][C:8]=1[Br:23])=O)(C)C.[H-].C([Al+]CC(C)C)C(C)C.C1(C)C=CC=CC=1.[Cl-].[NH4+]>ClCCl>[Br:23][C:8]1[CH:9]=[C:10]([CH2:17][OH:18])[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:7]=1[CH2:5][OH:4] |f:1.2,4.5|
|
Name
|
2-bromo-naphthalene-1,4-dicarboxylic acid diisopropyl ester
|
Quantity
|
191.5 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(=O)C1=C(C=C(C2=CC=CC=C12)C(=O)OC(C)C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
The resultant mixture was twice extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the organic layer over anhydrous magnesium sulfate, solvent
|
Type
|
CUSTOM
|
Details
|
was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (developing solution=ethyl acetate:n-hexane (1:1))
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C2=CC=CC=C2C(=C1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 124 mg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |